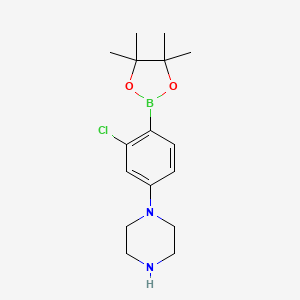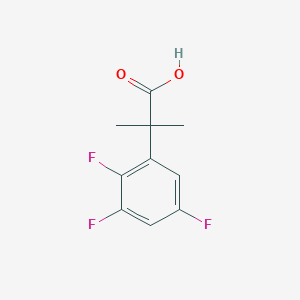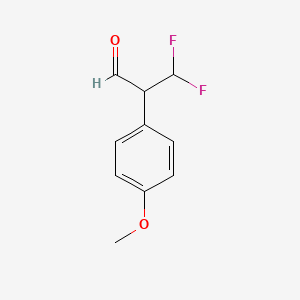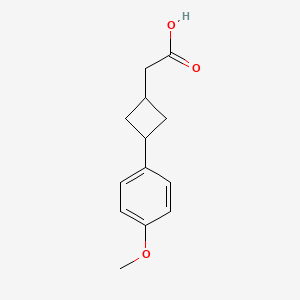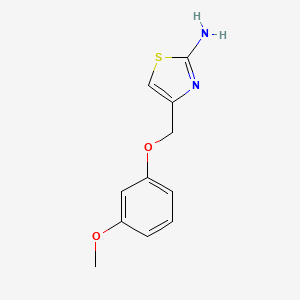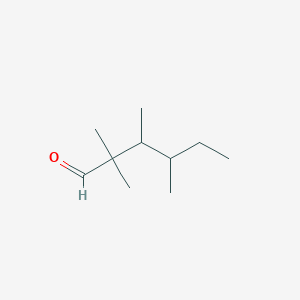
2,2,3,4-Tetramethylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4-Tetramethylhexanal is an organic compound with the molecular formula C10H22. It is a branched alkane with four methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylhexanal typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
2,2,3,4-Tetramethylhexanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2,3,4-Tetramethylhexanal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,2,3,4-Tetramethylhexanal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and substitution reactions, depending on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
2,2,3,4-Tetramethylhexane: A similar compound with a slightly different structure, lacking the aldehyde functional group.
2,2,4,4-Tetramethylhexane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,2,3,4-Tetramethylhexanal is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structural uniqueness imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds.
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
2,2,3,4-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-6-8(2)9(3)10(4,5)7-11/h7-9H,6H2,1-5H3 |
InChIキー |
QWIRMUJRSOVYJA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)C(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


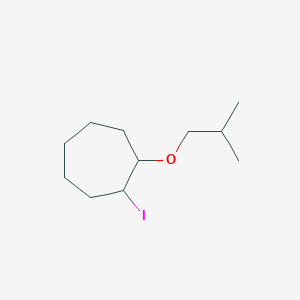
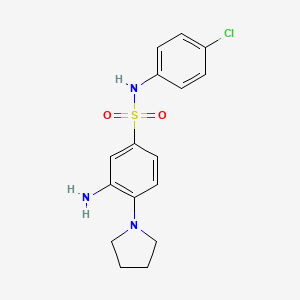
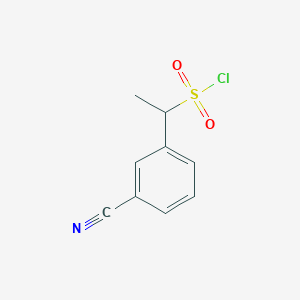

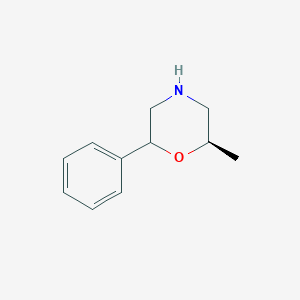
amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)

